4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide

Polypharmacology High-throughput screening Target profiling

4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is a synthetic small-molecule sulfamoyl benzamide derivative (C16H18N2O4S, MW 334.4). Unlike the extensively patented phenylsulfamoyl benzamide bradykinin antagonist class, this compound carries an N,N-dimethylsulfamoyl group at the para position of the benzamide core coupled with an ortho-methoxyphenyl substituent.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 313646-59-2
Cat. No. B2721802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide
CAS313646-59-2
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC
InChIInChI=1S/C16H18N2O4S/c1-18(2)23(20,21)13-10-8-12(9-11-13)16(19)17-14-6-4-5-7-15(14)22-3/h4-11H,1-3H3,(H,17,19)
InChIKeySOEXOLAFFDEMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide (CAS 313646-59-2): Sulfamoyl Benzamide Research Standard


4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is a synthetic small-molecule sulfamoyl benzamide derivative (C16H18N2O4S, MW 334.4) . Unlike the extensively patented phenylsulfamoyl benzamide bradykinin antagonist class, this compound carries an N,N-dimethylsulfamoyl group at the para position of the benzamide core coupled with an ortho-methoxyphenyl substituent [1]. It has been identified as an active hit in multiple high-throughput screening campaigns against diverse target classes, including G-protein signaling regulators (RGS4), opioid receptors (mu-type), and ADAM17, indicating a broad polypharmacology profile that distinguishes it from single-target-optimized analogs [2]. The compound is primarily distributed as a 95% purity research-grade reference material for in vitro and cell-based studies, and is not available for human or veterinary therapeutic use .

Why Substituting 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide with Close Analogs Risks Experimental Failure


The target profiling of 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is exquisitely sensitive to the substitution pattern on the aniline ring. The ortho-methoxy group directs a specific conformation of the benzamide bond that is critical for activity at targets such as RGS4, whereas the para-dimethylsulfamoyl group contributes both hydrogen-bond acceptor capacity and aqueous solubility distinct from unsubstituted sulfonamides [1]. Simply swapping to the 3-methoxy or 4-methoxy positional isomer, or exchanging the N,N-dimethylsulfamoyl for an N-phenylsulfamoyl group (as found in the CA2667481C patent family), yields molecules that are absent from the same screening hit lists, suggesting a sharp structure-activity relationship (SAR) cliff that generic substitution would fail to replicate [2]. The following quantitative evidence guide details the measurable performance dimensions that define this compound's selection value over its nearest accessible comparators.

Quantitative Differentiation Evidence: 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide vs. Comparator Analogs


Target Engagement Breadth: Polypharmacology vs. Single-Target Optimized Phenylsulfamoyl Benzamides

In primary high-throughput screening, 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide registered as an active hit in four structurally unrelated assay systems: a luminescence-based RGS4 agonist assay (Johns Hopkins Ion Channel Center), a fluorescence-based M1 muscarinic receptor agonist assay (Scripps), a QFRET-based ADAM17 exosite inhibitor assay (Scripps), and a mu-type opioid receptor agonist assay (Scripps) . By contrast, the structurally related phenylsulfamoyl benzamide family (e.g., compounds claimed in CA2667481C) was optimized exclusively for bradykinin B1/B2 receptor antagonism and does not appear in these diverse screening datasets [1]. No direct head-to-head comparison of potency values is available because the phenylsulfamoyl analogs have not been tested in the RGS4 or ADAM17 assays.

Polypharmacology High-throughput screening Target profiling

Regioisomeric SAR Cliff: Ortho-Methoxy Substitution vs. Meta-Methoxy and Para-Methoxy Analogs

The 2-methoxyphenyl substituent imposes a torsion angle of approximately 30–50° between the aniline ring and the amide plane due to ortho steric hindrance with the carbonyl oxygen, favoring a non-coplanar conformation . The 3-methoxy and 4-methoxy positional isomers (CAS not assigned in major screening databases) lack this steric clash, adopting conformations closer to coplanarity. Functional consequence: only the 2-methoxy derivative appears as an active hit in the RGS4 and ADAM17 primary screens deposited in PubChem; systematic SAR studies for these targets have not been published for the 3- or 4-methoxy regioisomers, but their absence from hit lists at equivalent screening concentrations (typically 10 µM) implies at least a 5-fold potency differential [1]. This is a class-level inference based on the well-established ortho-effect principle in benzamide medicinal chemistry [2].

Structure-activity relationship Regioisomerism Conformational analysis

Sulfamoyl Substituent Type: N,N-Dimethylsulfamoyl vs. N-Phenylsulfamoyl Impact on Solubility and Target Space

Replacement of the N,N-dimethylsulfamoyl group with an N-phenylsulfamoyl group (as in the CA2667481C bradykinin antagonist series) increases calculated logP by approximately 1.0–1.5 units and adds a second aromatic ring that engages in pi-stacking interactions with bradykinin receptor hydrophobic pockets [1]. The N,N-dimethylsulfamoyl group in the target compound has a calculated topological polar surface area (tPSA) of ~81 Ų (sulfonamide + amide oxygens) vs. ~81 Ų for the N-phenylsulfamoyl analog, but the latter has a larger non-polar surface area (~30 Ų additional) that promotes protein binding and reduces free fraction in biochemical assays . This divergent physicochemical signature explains why the target compound hits targets (e.g., RGS4, ADAM17) that the more lipophilic N-phenylsulfamoyl analogs do not. Direct solubility measurements have not been published for either compound, but the structural principle is well precedented in sulfonamide drug design [2].

Physicochemical properties Sulfonamide SAR Aqueous solubility

Synthetic Accessibility and Defined Purity: Batch-to-Batch Reproducibility vs. Custom Synthesis of Uncharacterized Analogs

4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide is commercially available from multiple suppliers at a standardized purity of 95% (HPLC), with certificate of analysis documentation . The synthesis proceeds via chemoselective acylation of 2-methoxyaniline with 4-(dimethylsulfamoyl)benzoyl chloride, a two-step route with yields ranging 65–85% under continuous-flow conditions for analogous m-sulfamoylbenzamides [1]. In contrast, phenylsulfamoyl benzamide comparators from CA2667481C and closely related N-aryl benzamide sodium channel inhibitor analogs (e.g., N-substituted benzamide NAV1.7 inhibitors) are not stocked by major research chemical suppliers as of 2026 and require de novo custom synthesis with undefined purity and lead times exceeding 4–6 weeks [2]. While no direct purity comparison can be made for unsynthesized comparators, the availability of a defined, quality-controlled reference lot eliminates batch-to-batch variability as a confounding factor in biological assays.

Chemical procurement Reproducibility Analytical quality control

Defined Research Use Cases for 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide Based on Verified Evidence


Multi-Target Chemical Probe Development for G-Protein Signaling and Metalloproteinase Pathways

The compound's confirmed primary screening activity at RGS4 (regulator of G-protein signaling 4) and ADAM17 (TNF-alpha converting enzyme) makes it a suitable starting scaffold for developing chemical probes that simultaneously modulate GPCR signaling termination and metalloproteinase-mediated ectodomain shedding [1]. Because no other sulfamoyl benzamide congener has demonstrated dual RGS4/ADAM17 engagement, this compound uniquely enables target deconvolution studies where concurrent pathway interrogation is required. Researchers should note that only primary screening data are available; secondary concentration-response and selectivity profiling must be performed in-house.

Ortho-Methoxy SAR Benchmark Compound for Conformational Restriction Studies

The defined ortho-methoxy substitution pattern provides a validated benchmark for studying the ortho-effect on benzamide conformational preferences and its downstream impact on target binding . Since neither the 3-methoxy nor 4-methoxy positional isomer has shown activity in the same HTS panels, 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide serves as the reference standard against which newly synthesized regioisomers or restricted analogs (e.g., indole-fused, tetrahydroquinoline) can be compared. The continuous-flow synthetic methodology published for m-sulfamoylbenzamide analogs (Beilstein J. Org. Chem. 2017) provides a validated route for generating derivative libraries [2].

Purity-Defined Positive Control for HTS Assay Validation

With a defined 95% purity specification and commercial availability from multiple vendors, this compound can serve as a quality-controlled positive control during the validation and optimization of RGS4, CHRM1, ADAM17, or OPRM1 high-throughput screening assays . Its known activity in these specific assay formats provides a documented performance baseline that researchers can use to verify assay readiness before committing expensive compound libraries. This application is not feasible with custom-synthesized phenylsulfamoyl analogs due to undefined purity and lot-to-lot variability [3].

Chemoinformatic Reference for Sulfamoyl-Benzamide Physicochemical Property Profiling

The compound's well-defined structural parameters (MW 334.4, tPSA ~81 Ų, calc. logP ~2.8) position it within favorable drug-like property space, making it a useful reference point for building computational QSAR or machine learning models focused on sulfamoyl benzamide bioactivity prediction . Its InChIKey (SOEXOLAFFDEMJD-UHFFFAOYSA-N) uniquely identifies the compound across all major cheminformatics databases, ensuring unambiguous data integration for researchers performing meta-analyses of publicly available HTS data [4].

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.